molecular formula C20H14N2O4S2 B2392611 (Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid CAS No. 868142-05-6

(Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid

Cat. No.: B2392611
CAS No.: 868142-05-6
M. Wt: 410.46
InChI Key: RFERIEWTJLRUSX-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indolinone moiety, a thioxothiazolidinone ring, and a phenylacetic acid group. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolinone Moiety: This step involves the cyclization of an appropriate precursor to form the indolinone structure.

    Synthesis of the Thioxothiazolidinone Ring: This step involves the reaction of a thioamide with a carbonyl compound to form the thioxothiazolidinone ring.

    Coupling Reaction: The indolinone and thioxothiazolidinone intermediates are coupled together using a suitable coupling reagent, such as a carbodiimide.

    Introduction of the Phenylacetic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety.

    Reduction: Reduction reactions can occur at the thioxothiazolidinone ring.

    Substitution: The phenylacetic acid group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the indolinone moiety.

    Reduction Products: Reduced derivatives of the thioxothiazolidinone ring.

    Substitution Products: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)propionic acid
  • (Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)butyric acid

Uniqueness

Compared to similar compounds, (Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S2/c1-21-14-5-3-2-4-13(14)16(18(21)25)17-19(26)22(20(27)28-17)12-8-6-11(7-9-12)10-15(23)24/h2-9H,10H2,1H3,(H,23,24)/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFERIEWTJLRUSX-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)CC(=O)O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)CC(=O)O)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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